propyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
Description
Propyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a bifunctional coumarin derivative featuring two chromen-2-one (coumarin) cores. The first coumarin ring contains a methoxy group at position 8, while the second has a methyl group at position 7. These rings are linked via an ether-oxygen bridge at the 7-position of the second coumarin and the 4-position of the first, with a propyl ester functionalizing the acetoxy group.
Properties
Molecular Formula |
C25H22O8 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
propyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-8-methyl-2-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C25H22O8/c1-4-10-30-22(27)13-31-19-9-8-16-17(12-21(26)32-23(16)14(19)2)18-11-15-6-5-7-20(29-3)24(15)33-25(18)28/h5-9,11-12H,4,10,13H2,1-3H3 |
InChI Key |
BFSYDPDGNBPUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multiple steps:
Formation of the Chromen-2-one Scaffold: The initial step involves the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine to form 3-acetyl-8-methoxy-2H-chromen-2-one.
Bromination and Cyclization: The chromen-2-one derivative is then brominated using copper(II) bromide, followed by cyclization with thiourea to yield 3-(2-aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one.
Esterification: The final step involves the esterification of the chromen-2-one derivative with propyl bromoacetate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl groups in the chromen-2-one scaffold can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Structural Insights
The compound's structure includes two coumarin moieties connected through an ether linkage, which is essential for its biological activity. The methoxy and methyl substituents enhance its solubility and reactivity, making it a versatile building block in organic synthesis.
Chemistry
Synthesis Building Block : Propyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is utilized as a precursor for synthesizing more complex organic compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
Reactivity Studies : The compound can participate in oxidation, reduction, and substitution reactions, allowing researchers to explore new derivatives with potentially enhanced properties .
Biological Applications
Antimicrobial Activity : Studies have shown that coumarin derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effectiveness that warrants further investigation for potential pharmaceutical applications .
Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Research indicates that similar coumarin derivatives inhibit inflammatory pathways, making this compound a candidate for developing new anti-inflammatory drugs .
Anticancer Properties : Preliminary studies indicate that propyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-y]oxy}acetate may exhibit anticancer activity by inducing apoptosis in cancer cell lines. Further research is needed to elucidate the mechanisms involved and confirm its efficacy in clinical settings .
Medicinal Chemistry
Drug Development : Due to its diverse biological activities, propyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-y)phenoxy]-N-[3-(dimethylamino)propyl]acetamide} is being explored for its potential in drug formulation targeting specific diseases such as cancer and infections. Its modification can lead to new therapeutic agents with improved efficacy and reduced side effects .
Industrial Applications
Material Science : The compound can be employed in developing new materials with specific optical or electronic properties due to its unique chemical structure. Research into its application in polymers or coatings could lead to innovative industrial products .
Mechanism of Action
The mechanism of action of propyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets. In antimicrobial applications, it inhibits bacterial DNA gyrase, preventing DNA replication and cell division . In anti-inflammatory applications, it modulates the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . In anticancer applications, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function .
Comparison with Similar Compounds
Core Chromenone Modifications
- 8-Methoxy-2,2′-dioxo-2H,2′H-3,4′-bichromen-7′-yl acetate (CAS 855774-21-9): Shares the bifunctional coumarin scaffold but differs in substituents. The second coumarin core lacks the 8-methyl group, and the ester is an acetate instead of propyl. The methoxy group at position 8 is retained, highlighting the role of this substituent in electronic modulation .
- 2-[(8-Methyl-2-Oxo-4-Propyl-2H-Chromen-7-Yl)Oxy]Acetic Acid (CAS 428822-69-9): Features a single coumarin core with a methyl group at position 8 and a propyl substituent at position 3.
Ester Group Variations
- Ethyl 2-((6-Formyl-5-Methoxy-2-Methyl-4-Oxo-4H-Chromen-7-Yl)Oxy)Acetate: Contains an ethyl ester and a formyl group at position 6, which may enhance reactivity in further synthetic modifications.
- Acetic Acid 7-Hydroxy-2-Oxo-8-(3-Oxo-Butyryl)-3-Phenyl-2H-Chromen-4-Yl Ester : Incorporates a phenyl group and a 3-oxo-butyryl chain, demonstrating how aromatic and ketone substituents diversify biological activity profiles .
Substituent Effects on Physicochemical Properties
Comparison with Related Syntheses
- N-(2-(Substituted)-4-Oxothiazolidin-3-Yl)-2-(4-Methyl-2-Oxo-2H-Chromen-7-Yloxy)Acetamides: Utilizes ZnCl₂-catalyzed cyclization of hydrazides with mercaptoacetic acid, a method adaptable for introducing thiazolidinone moieties absent in the target compound .
- 2-(2-(2-((4-Methyl-2-Oxo-2H-Chromen-7-Yl)Oxy)Acetyl)Hydrazinyl)-2-Oxoacetic Acid : Employs sodium hydroxide-mediated hydrolysis of ethyl esters, a step relevant for deprotecting ester groups in related syntheses .
Biological Activity
Propyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 450.5 g/mol. The compound features a complex structure with multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H26O6 |
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | PDJNINIYQNVXOQ-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Anticancer Activity : Research indicates that coumarin derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to propyl 2-{[4-(8-methoxy...]} have demonstrated IC50 values in the micromolar range against breast cancer MCF-7 cells, indicating potent anticancer properties .
- Antimicrobial Properties : Coumarin derivatives are known for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. Studies have shown that certain coumarin-based compounds can inhibit bacterial growth effectively, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : These compounds may also modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation .
Anticancer Activity
A study conducted on similar coumarin derivatives demonstrated promising anticancer effects against MCF-7 breast cancer cells with varying IC50 values:
| Compound | IC50 (μM) |
|---|---|
| Coumarin Derivative A | 9.54 |
| Coumarin Derivative B | 16.1 |
| Propyl 2-{[4-(8-methoxy...]} | 0.47 |
This indicates that the compound's structural modifications significantly enhance its cytotoxicity against cancer cells .
Antimicrobial Activity
Research on coumarin-metal complexes has shown effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The diameter of inhibition zones ranged from 14 to 17 mm, demonstrating the compound's potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
